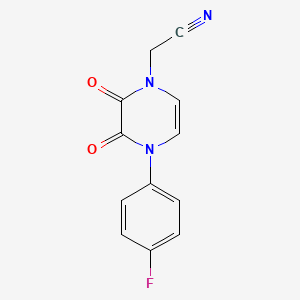

2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazine ring, followed by the introduction of the carbonyl, fluorophenyl, and acetonitrile groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

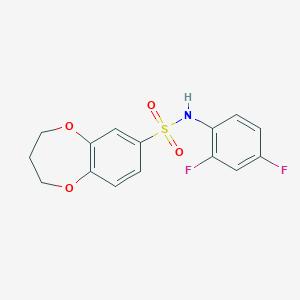

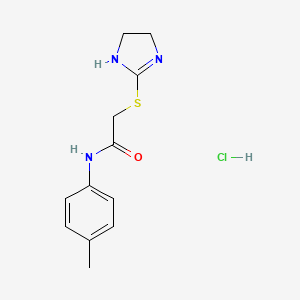

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring, carbonyl groups, fluorophenyl group, and acetonitrile group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its various functional groups. The carbonyl groups might be involved in reactions with nucleophiles, the pyrazine ring might undergo reactions at the nitrogen atoms, and the acetonitrile group could potentially be hydrolyzed .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and acetonitrile groups might increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Antioxidant Activity

- This compound has been utilized in the synthesis of various derivatives with promising antioxidant activities. For instance, El Nezhawy et al. (2009) synthesized 2-(4-fluorophenyl)thiazolidin-4-one derivatives, which demonstrated significant antioxidant potential (El Nezhawy et al., 2009). Similarly, El‐Mekabaty (2015) employed a similar compound in the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, with some showing antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).

Applications in Medicinal Chemistry

- Compounds derived from this chemical have been explored for their potential in medicinal chemistry. For instance, Elewa et al. (2021) synthesized compounds with significant antibacterial and antitumor activities (Elewa et al., 2021). Brahmachari et al. (2015) conducted a study on a fluorinated α-aminonitrile compound derived from this chemical, showing its potential docking into the indoleamine 2,3-dioxygenase enzyme (Brahmachari et al., 2015).

Advanced Synthetic Chemistry Applications

- In the field of synthetic chemistry, Ali et al. (2016) utilized this compound for the synthesis of new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives (Ali et al., 2016). Gein et al. (2019) also developed novel compounds through a three-component reaction involving this compound (Gein et al., 2019).

Chemiluminescence and Electrochemical Applications

- This compound has been employed in studies exploring chemiluminescence and electrochemical properties. Matsumoto et al. (2005) synthesized bicyclic dioxetanes using derivatives of this compound, investigating their base-induced decomposition in various mediums (Matsumoto et al., 2005). Wei et al. (2006) studied the electrochemical copolymerization of derivatives of this compound, assessing their structural and morphological characteristics (Wei et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O2/c13-9-1-3-10(4-2-9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTLDFAAOANALQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2356340.png)

![[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2356343.png)

![N-(2,4-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2356346.png)

![3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2356347.png)

![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2356354.png)

![7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2356358.png)

![5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2356360.png)

![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)

![N-Cyclohexyl-2-(5-hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-acetamide](/img/structure/B2356362.png)